L-Serine benzyl ester benzenesulfonate (salt)

Catalog No.
S1912418
CAS No.
3695-68-9
M.F
C16H19NO6S
M. Wt
353.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Serine benzyl ester benzenesulfonate (salt)

CAS Number

3695-68-9

Product Name

L-Serine benzyl ester benzenesulfonate (salt)

IUPAC Name

benzenesulfonic acid;benzyl (2S)-2-amino-3-hydroxypropanoate

Molecular Formula

C16H19NO6S

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C10H13NO3.C6H6O3S/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8;7-10(8,9)6-4-2-1-3-5-6/h1-5,9,12H,6-7,11H2;1-5H,(H,7,8,9)/t9-;/m0./s1

InChI Key

AJKFQGHWMCPNTI-FVGYRXGTSA-N

SMILES

C1=CC=C(C=C1)COC(=O)C(CO)N.C1=CC=C(C=C1)S(=O)(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CO)N.C1=CC=C(C=C1)S(=O)(=O)O

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CO)N.C1=CC=C(C=C1)S(=O)(=O)O

II. Potential Research Areas (Speculative)

Given the individual properties of the two compounds, some potential areas for scientific research using the combination could be:

  • Asymmetric Catalysis: Benzenesulfonic acid can act as a Brønsted acid catalyst, while Benzyl (2S)-2-amino-3-hydroxypropanoate could potentially function as a chiral ligand. Research could explore their synergy in asymmetric catalysis reactions [].

L-Serine benzyl ester benzenesulfonate (salt) is a chemical compound characterized by its unique structure and properties. It is derived from L-serine, an amino acid that plays a crucial role in various metabolic processes. The compound's systematic name reflects its components: L-serine, a benzyl ester, and benzenesulfonate, which together form a salt. Its molecular formula is C10H13NO3C6H6O3SC_{10}H_{13}NO_3\cdot C_6H_6O_3S, and it has a molecular weight of approximately 353.39 g/mol .

Typical of esters and sulfonates. Some notable reactions include:

  • Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield L-serine and benzenesulfonic acid.
  • Transesterification: This compound can react with alcohols to form different esters.
  • Nucleophilic Substitution: The sulfonate group can act as a leaving group in nucleophilic substitution reactions.

These reactions are significant in synthetic organic chemistry and can be utilized for further modifications of the compound.

L-Serine benzyl ester benzenesulfonate exhibits biological activities that are primarily attributed to its L-serine component. L-serine is involved in the synthesis of proteins and neurotransmitters, influencing various neurological functions. Research indicates that compounds like L-serine may have neuroprotective effects and could play a role in treating neurodegenerative diseases . Additionally, the compound's ability to modulate calcium homeostasis in skeletal muscle has been noted, suggesting potential therapeutic applications .

The synthesis of L-serine benzyl ester benzenesulfonate typically involves the following steps:

  • Formation of Benzyl Ester: L-serine is reacted with benzyl chloride in the presence of a base (such as sodium hydroxide) to form L-serine benzyl ester.
  • Sulfonation: The resulting ester is then treated with benzenesulfonic acid or its derivatives to introduce the sulfonate group, forming the final salt product.

These methods allow for the efficient production of L-serine benzyl ester benzenesulfonate with controlled purity levels.

L-Serine benzyl ester benzenesulfonate has several applications across various fields:

  • Pharmaceuticals: Due to its biological activity, it may be investigated for potential therapeutic uses in neurology.
  • Biochemical Research: It serves as a substrate or intermediate in biochemical assays and studies involving amino acids and their derivatives.
  • Chemical Synthesis: This compound can be utilized as a building block for synthesizing more complex organic molecules.

Studies on L-serine benzyl ester benzenesulfonate often focus on its interactions with biological systems. Research indicates that it may interact with calcium channels and pumps, influencing muscle contraction and neurotransmitter release . Additionally, its role in modulating protein synthesis pathways makes it a subject of interest in studies related to cell signaling and metabolism.

L-Serine benzyl ester benzenesulfonate shares structural similarities with several other compounds that also involve amino acids and esters. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
L-Serine methyl esterEster of L-serineMethyl group instead of benzyl
L-Alanine benzyl esterEster of L-alanineDifferent amino acid but similar structure
Glycine benzyl esterEster of glycineSimplest amino acid; used in similar contexts
L-Glutamic acid benzyl esterEster of L-glutamic acidKnown for its role as a neurotransmitter

L-Serine benzyl ester benzenesulfonate is unique due to its specific sulfonate attachment, which enhances its solubility and reactivity compared to other similar esters.

Hydrochloric Acid-Mediated Esterification Mechanisms

The direct esterification of L-serine with benzyl alcohol in the presence of hydrochloric acid (HCl) is a foundational method for synthesizing L-serine benzyl ester hydrochloride, a precursor to the benzenesulfonate salt. This reaction proceeds via a three-step mechanism:

  • Protonation of Benzyl Alcohol: HCl activates benzyl alcohol by protonating its hydroxyl group, enhancing its electrophilicity.
  • Nucleophilic Attack: The carboxylate oxygen of L-serine attacks the activated benzyl alcohol, forming a tetrahedral intermediate.
  • Esterification and Salt Formation: Elimination of water yields the benzyl ester, which subsequently reacts with excess HCl to form the hydrochloride salt.

Key Parameters:

  • Molar ratio of L-serine to benzyl alcohol: 1:3 (ensures >95% conversion).
  • Catalyst concentration: 5–10% (v/v) concentrated HCl.
  • Reaction conditions: Reflux at 80–100°C for 12–24 hours.

Industrial adaptations of this method employ continuous flow systems, reducing reaction times to 8–12 hours while achieving 85–90% yields.

p-Toluenesulfonic Acid Catalysis in Dean-Stark Systems

p-Toluenesulfonic acid (p-TsOH) serves as an efficient catalyst for synthesizing amino acid benzyl esters under azeotropic dehydration conditions. In a Dean-Stark apparatus, cyclohexane or toluene removes water, driving the reaction equilibrium toward ester formation.

Procedure:

  • L-serine (0.05 mol), p-TsOH (0.06 mol), and benzyl alcohol (0.25 mol) are refluxed in cyclohexane for 4 hours.
  • Ethyl acetate is added post-reaction to precipitate the benzenesulfonate salt.

Advantages:

  • Avoids hazardous solvents like benzene or carbon tetrachloride.
  • Maintains enantiopurity (≥98% ee) even for racemization-prone amino acids like phenylglycine.

Limitations:

  • Toluene induces partial racemization due to its polar solvent effects.

Phase Transfer Catalysis (PTC) for Benzenesulfonate Salt Formation

Quaternary Ammonium/Phosphonium Salts in Solvent Systems

Phase transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) or Maruoka’s catalyst facilitate esterification in biphasic systems. These catalysts enhance interfacial reactivity by shuttling ions between aqueous and organic phases.

Reaction Setup:

  • Aqueous Phase: Sodium salt of benzenesulfonic acid.
  • Organic Phase: Benzyl chloride in dichloromethane.
  • Catalyst: Tributylamine with sodium iodide (cocatalyst).

Mechanism:

  • PTC transfers the sulfonate anion to the organic phase.
  • Nucleophilic displacement of benzyl chloride yields the ester.

Efficiency:

  • Turnover frequencies (TOF) reach 0.5–1.2 s⁻¹ under optimized conditions.

Industrial-Scale Optimization via Continuous Flow Reactors

Continuous flow systems improve scalability and reproducibility. For example, enantioselective phase transfer benzylation of alanine Schiff base esters achieves 90% ee in 5-minute residence times.

Table 1: Comparison of Batch vs. Continuous Flow PTC Systems

ParameterBatch ReactorContinuous Flow Reactor
Reaction Time24–48 hours5–30 minutes
Yield60–70%85–90%
Enantiomeric Excess (ee)80–90%90–95%
Catalyst Loading10–15 mol%5–8 mol%

Data sourced from .

Purification Techniques and Yield Maximization

Crystallization from Ethyl Acetate/Hexane Mixtures

Crystallization is the primary method for isolating L-serine benzyl ester benzenesulfonate. The hydrochloride intermediate is dissolved in ethyl acetate, and hexane is added dropwise to induce precipitation.

Optimization:

  • Solvent Ratio: Ethyl acetate/hexane (1:3 v/v) achieves >95% purity.
  • Temperature: Cooling to 4°C enhances crystal formation.

Yield: 83–89% for laboratory-scale preparations.

Column Chromatography for Intermediate Isolation

Silica gel chromatography purifies intermediates using ethyl acetate/hexane gradients (25–75%).

Typical Protocol:

  • Column Dimensions: 4.2 cm × 30 cm silica gel.
  • Eluent: Stepwise gradient from 25% to 75% ethyl acetate in hexane.
  • Detection: TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane).

Efficiency:

  • Retains enantiopurity by separating diastereomeric byproducts.
  • Recovery rates: 90–95% for gram-scale syntheses.

Dates

Modify: 2024-04-15

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